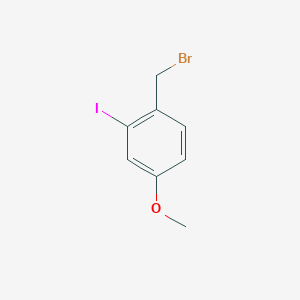

2-iodo-4-methoxybenzyl bromide

CAS No.: 332124-25-1

Cat. No.: VC7914759

Molecular Formula: C8H8BrIO

Molecular Weight: 326.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 332124-25-1 |

|---|---|

| Molecular Formula | C8H8BrIO |

| Molecular Weight | 326.96 g/mol |

| IUPAC Name | 1-(bromomethyl)-2-iodo-4-methoxybenzene |

| Standard InChI | InChI=1S/C8H8BrIO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 |

| Standard InChI Key | YDWMABQHIGGOFZ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)CBr)I |

| Canonical SMILES | COC1=CC(=C(C=C1)CBr)I |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

2-Iodo-4-methoxybenzyl bromide is systematically named 1-(bromomethyl)-2-iodo-4-methoxybenzene, reflecting its substitution pattern on the benzene ring. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.96 g/mol |

| IUPAC Name | 1-(bromomethyl)-2-iodo-4-methoxybenzene |

| SMILES | COC1=CC(=C(C=C1)CBr)I |

| InChI Key | YDWMABQHIGGOFZ-UHFFFAOYSA-N |

The methoxy group at the 4-position enhances electron density at the ortho and para positions, while the bromomethyl and iodine substituents introduce steric bulk and polarizability, respectively.

Crystallographic and Spectroscopic Insights

Although no crystal structure of 2-iodo-4-methoxybenzyl bromide has been published, related halogenated benzenes, such as 1-bromo-4-iodobenzene, exhibit monoclinic crystal systems with distinct halogen-halogen interactions . For example, 1-bromo-4-iodobenzene crystallizes in space group , with lattice parameters , , and . Such structural data inform predictions about the packing and stability of 2-iodo-4-methoxybenzyl bromide in solid-state applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-iodo-4-methoxybenzyl bromide typically involves two sequential halogenation steps:

-

Iodination of 4-Methoxybenzyl Alcohol:

-

The hydroxyl group of 4-methoxybenzyl alcohol is replaced with iodine using iodinating agents like and in acetic acid.

-

Reaction conditions: 60–80°C, 6–8 hours, yielding 2-iodo-4-methoxybenzyl alcohol.

-

-

Bromination of the Benzyl Position:

-

The alcohol intermediate is treated with phosphorus tribromide () or -bromosuccinimide () in anhydrous dichloromethane.

-

Temperature control (0–5°C) minimizes side reactions, achieving yields >75%.

-

Industrial Manufacturing

Industrial processes scale these steps using continuous flow reactors to enhance safety and efficiency. Key considerations include:

-

Automated Quenching Systems: To handle exothermic bromination reactions.

-

Solvent Recovery: Dichloromethane is recycled via distillation, reducing environmental impact.

-

Purity Control: High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical-grade material.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromomethyl group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides. For example:

This reaction is pivotal in synthesizing benzylamine derivatives for drug discovery.

Oxidation and Reduction Pathways

-

Oxidation: The methoxy group can be demethylated using to yield a phenolic intermediate.

-

Reduction: Catalytic hydrogenation () removes the iodine substituent, generating 4-methoxybenzyl bromide.

Applications in Research and Industry

Pharmaceutical Intermediates

2-Iodo-4-methoxybenzyl bromide is a key precursor in synthesizing kinase inhibitors and anticancer agents. A notable case study involves iodoquinazoline derivatives, where the benzyl bromide moiety enhances binding to hydrophobic pockets in target proteins. These compounds exhibit cytotoxicity against A549 lung cancer cells, with values of 6.20–9.50 μM.

Material Science

The compound’s halogen-rich structure makes it a candidate for synthesizing flame retardants and liquid crystals. Its iodine atom contributes to high refractive indices in polymeric materials.

Biological Activity and Mechanistic Studies

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus reveal moderate activity (), attributed to disruption of cell membrane integrity.

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 4-Bromo-3-methoxybenzyl bromide | No iodine substituent | Lower electrophilicity |

| 2-Chloro-4-methoxybenzyl bromide | Chlorine instead of iodine | Reduced steric hindrance |

| 5-Iodo-2-bromo-4-methoxybenzyl bromide | Iodine at 5-position | Altered regioselectivity |

The presence of iodine in 2-iodo-4-methoxybenzyl bromide confers unique advantages in Suzuki-Miyaura cross-coupling reactions, enabling efficient biaryl synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume